Chemical structure and properties of n-Octyldiisopropylchlorosilane
Chemical structure and properties of n-Octyldiisopropylchlorosilane
High-Stability Surface Modification & Protecting Group Chemistry
Executive Summary
n-Octyldiisopropylchlorosilane (CAS: 117559-37-2) is a specialized silylating agent designed for applications requiring exceptional hydrolytic stability. Unlike standard n-octyldimethylchlorosilane (C8) reagents, this molecule incorporates two bulky isopropyl groups at the silicon center. This steric architecture effectively shields the resulting siloxane bond from nucleophilic attack, particularly by hydronium ions (
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this reagent to manufacture "sterically protected" C8 HPLC stationary phases and robust silyl ethers in organic synthesis.
Part 1: Chemical Profile & Properties[1]
The utility of n-Octyldiisopropylchlorosilane lies in its balance between reactivity (via the chloro- group) and stability (via the isopropyl groups).
Physicochemical Data Table
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 262.94 g/mol | |
| CAS Number | 117559-37-2 | |
| Appearance | Colorless to pale yellow liquid | Moisture sensitive |
| Density | 0.875 g/mL (at 25°C) | |
| Boiling Point | 95–99°C @ 0.5 mmHg | High vacuum required for distillation |
| Refractive Index | ||
| Flash Point | >110°C | |
| Hydrolytic Stability | High | Reacts slowly with water compared to dimethyl analogs |
Part 2: Mechanism of Action (Steric Protection)
The primary failure mode for bonded silane phases (e.g., in HPLC columns) is acid-catalyzed hydrolysis, where the siloxane bond (
The Diisopropyl Advantage: In standard dimethyl silanes, the methyl groups offer minimal steric hindrance. In n-Octyldiisopropylchlorosilane, the isopropyl groups create a dense hydrophobic shell around the silicon atom. This prevents the formation of the pentacoordinate transition state required for hydrolysis.
Visualization: Steric Shielding Mechanism
The following diagram illustrates the structural difference and the resulting protection mechanism.
Caption: Comparison of acid accessibility. The bulky isopropyl groups (green) physically block hydronium ions from attacking the siloxane bond, unlike the exposed dimethyl analog (red).
Part 3: Applications & Experimental Protocols
Application A: Synthesis of Sterically Protected HPLC Phases
This is the primary industrial application. "Sterically protected" C8 columns are essential for analyzing peptides or pharmaceuticals at low pH (pH < 2), where standard columns degrade rapidly [1].
Protocol: Silica Modification
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Substrate: High-purity porous silica (
, pore size), pre-dried. -
Reagents: n-Octyldiisopropylchlorosilane, Pyridine (base), Toluene (solvent).
Step-by-Step Workflow:
-
Pre-treatment: Dry silica gel at 120°C under vacuum for 12 hours to remove physisorbed water while retaining reactive silanols.
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Slurry Formation: Suspend 10 g of dried silica in 100 mL of anhydrous toluene.
-
Reagent Addition: Add 1.5 equivalents (relative to surface silanol concentration, typically ~8
) of n-Octyldiisopropylchlorosilane . -
Catalysis: Add 2.0 equivalents of anhydrous pyridine to scavenge the HCl by-product.
-
Reaction: Reflux the mixture (approx. 110°C) for 24–48 hours . Note: The steric bulk requires longer reaction times than standard silanes.
-
Work-up: Filter the hot slurry. Wash sequentially with toluene, dichloromethane, and methanol to remove unreacted reagents.
-
Endcapping (Optional but Recommended): React with trimethylchlorosilane (TMS-Cl) to cap remaining accessible silanols, reducing peak tailing for basic compounds.
Visualization: Synthesis Workflow
Caption: Synthesis pathway for sterically protected C8 phases. Note the extended reflux time required to overcome the steric hindrance of the isopropyl groups.
Application B: Organic Synthesis (Alcohol Protection)
While less common than TIPS (Triisopropylsilyl) or TBDMS, the Octyldiisopropylsilyl group provides a unique lipophilic tag that aids in the purification of polar molecules via reverse-phase techniques while offering stability superior to TBDMS ethers.
-
Stability Profile: Acid stability is intermediate between TBDMS and TIPS ethers.
-
Cleavage: Can be removed using TBAF (Tetrabutylammonium fluoride) in THF.
Part 4: Safety & Handling
Hazards:
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Corrosive: Hydrolyzes to release Hydrogen Chloride (HCl) gas. Causes severe skin burns and eye damage.
-
Moisture Sensitive: Store under inert atmosphere (Nitrogen or Argon).
Handling Protocols:
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Ventilation: Always handle in a fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Spill Control: Neutralize spills with lime or sodium bicarbonate before disposal. Do not add water directly to the concentrated chemical.
References
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Kirkland, J. J., & Henderson, J. W. (1994).[1][2] Sterically Protected Bonded Silanes for High-Performance Liquid Chromatography. Journal of Chromatographic Science, 32(11), 473–480.
-
Gelest, Inc. Silanes and Surface Modification: Hydrophobicity and Hydrolytic Sensitivity. Technical Brochure.
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BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability.
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Sigma-Aldrich. Chlorodiisopropyloctylsilane Product Sheet.
